2-Amino-4-(methylsulfonyl)phenol possesses an amino group and a sulfonyl group, which are both reactive functional groups commonly used in organic synthesis. Researchers might explore its use as a starting material or intermediate in the synthesis of more complex molecules [].
The presence of the amino and sulfonyl groups might make 2-Amino-4-(methylsulfonyl)phenol detectable using various analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS) []. Research might involve developing methods for its detection and quantification in mixtures.
Sulfonyl groups can participate in hydrogen bonding, which can influence the physical properties of materials. Researchers might investigate the use of 2-Amino-4-(methylsulfonyl)phenol in the development of new materials with specific functionalities [].
2-Amino-4-(methylsulfonyl)phenol, with the chemical formula C7H9NO3S and a molecular weight of 187.22 g/mol, is an aromatic amine and phenol derivative. It appears as a gray to brown crystalline powder, slightly soluble in water, and has a melting point ranging from 156.0 to 160.0 °C . The compound features a methylsulfonyl group attached to the phenolic structure, which contributes to its unique chemical properties.
The synthesis of 2-Amino-4-(methylsulfonyl)phenol can be achieved through several methods:
2-Amino-4-(methylsulfonyl)phenol has several applications across various fields:
Several compounds share structural similarities with 2-Amino-4-(methylsulfonyl)phenol. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminophenol | Amino group at the ortho position | Lacks the methylsulfonyl group |
| 4-Methylphenol | Methyl group at para position | Does not contain an amino group |
| Sulfanilamide | Amino and sulfonamide groups | Used primarily as an antibiotic |
| 3-Amino-4-hydroxyphenyl methyl sulfone | Hydroxy and amino groups at different positions | Exhibits different reactivity due to hydroxyl placement |
The uniqueness of 2-Amino-4-(methylsulfonyl)phenol lies in its combination of both amino and methylsulfonyl functionalities on a phenolic ring, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.
Irritant